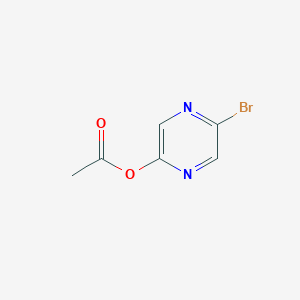
4-Cyclopropoxy-6-isopropoxy-N,N-dimethylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropoxy-6-isopropoxy-N,N-dimethylnicotinamide is a chemical compound with the molecular formula C14H20N2O3 and a molecular weight of 264.323 g/mol . This compound is characterized by its unique structure, which includes a cyclopropoxy group, an isopropoxy group, and a dimethylnicotinamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of 4-Cyclopropoxy-6-isopropoxy-N,N-dimethylnicotinamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is essential for quality control and verification of the compound’s structure .
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclopropoxy-6-isopropoxy-N,N-dimethylnicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted nicotinamide compounds.
Applications De Recherche Scientifique
4-Cyclopropoxy-6-isopropoxy-N,N-dimethylnicotinamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Cyclopropoxy-6-isopropoxy-N,N-dimethylnicotinamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyclopropoxy-6-(dimethylamino)-N,N-dimethylnicotinamide: Similar in structure but with a dimethylamino group instead of an isopropoxy group.
4-Cyclopropoxy-6-isopropoxy-N-methylnicotinamide: Contains a methyl group instead of a dimethyl group.
Uniqueness
4-Cyclopropoxy-6-isopropoxy-N,N-dimethylnicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.
Propriétés
Formule moléculaire |
C14H20N2O3 |
|---|---|
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
4-cyclopropyloxy-N,N-dimethyl-6-propan-2-yloxypyridine-3-carboxamide |
InChI |
InChI=1S/C14H20N2O3/c1-9(2)18-13-7-12(19-10-5-6-10)11(8-15-13)14(17)16(3)4/h7-10H,5-6H2,1-4H3 |
Clé InChI |
PFCLGLAXAWVAHJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=NC=C(C(=C1)OC2CC2)C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-Chloro-2H-pyrano[2,3-B]pyridin-3(4H)-one](/img/structure/B14849766.png)








